molecular formula C8H13ClN2 B7943539 Ligustrazine hydrochloride CAS No. 126400-81-5

Ligustrazine hydrochloride

Cat. No.: B7943539
CAS No.: 126400-81-5
M. Wt: 172.65 g/mol
InChI Key: RQKFOGXUTRDQPB-UHFFFAOYSA-N
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Description

Ligustrazine hydrochloride, also known as 2,3,5,6-tetramethylpyrazine hydrochloride, is an alkaloid derived from the Chinese medicinal herb Ligusticum chuanxiong Hort. This compound is widely recognized for its therapeutic properties, particularly in promoting blood flow, circulation of Qi, and removal of blood stasis. It has been extensively used in the treatment of ischemic cardiovascular and cerebrovascular diseases, such as atherosclerosis, hypertension, and stroke .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetramethylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFOGXUTRDQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1124-11-4 (Parent)
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997867
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
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Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76494-51-4, 126400-81-5
Record name Ligustrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76494-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGUSTRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acetoin and Ammonium Acetate Condensation

The most widely cited method involves condensing 3-hydroxy-2-butanone (acetoin) with ammonium acetate in ethanol under nitrogen. Key steps include:

  • Reaction Setup : Acetoin and ammonium acetate are dissolved in ethanol, with nitrogen purging to prevent oxidation of intermediates.

  • Thermal Cyclization : Heating at 79–89°C for 5–8 hours facilitates cyclization, forming the TMP base.

  • Oxidation : Air or oxygen is introduced to oxidize intermediates, followed by adding manganese dioxide (MnO₂) or cupric oxide (CuO) to ensure complete oxidation.

  • Filtration and Distillation : Residual oxidants are filtered, and TMP is isolated via reduced-pressure distillation (0.072–0.0775 MPa, 20–32°C), yielding ~72% pure TMP.

Conversion to Hydrochloride : The TMP base is dissolved in hydrochloric acid (HCl) and recrystallized from ethanol or acetone to obtain the hydrochloride salt.

Oxidation of Trimethylpyrazine Derivatives

Alternative routes start with trimethylpyrazine, oxidized to form intermediates that are functionalized into TMP derivatives:

  • Potassium Permanganate Oxidation : Trimethylpyrazine is treated with KMnO₄ in aqueous medium at 50–60°C, yielding 3,5,6-trimethylpyrazine-2-carboxylic acid.

  • Chlorination and Amination : The carboxylic acid is converted to 2-(chloromethyl)-3,5,6-trimethylpyrazine using thionyl chloride (SOCl₂), followed by amination or esterification to generate TMP analogs.

  • Salt Formation : The final TMP analog is neutralized with HCl to form the hydrochloride salt, with yields varying between 36–47% depending on the derivative.

Purification and Characterization Techniques

Chromatographic and Crystallization Methods

  • Flash Chromatography : Used to purify intermediates (e.g., 2-(chloromethyl)-3,5,6-trimethylpyrazine) on silica gel, achieving >95% purity.

  • Recrystallization : TMP hydrochloride is recrystallized from acetone or ethyl acetate, yielding needle-like crystals with minimal impurities.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms structural integrity, with characteristic peaks at δ 2.47 (s, 12H, –CH₃) and δ 21.3–148.2 for pyrazine carbons.

  • HRMS : Validates molecular ions (e.g., [M+H]⁺ = 171.0689 for TMP hydrochloride).

Recent Advances in Synthesis

Green Chemistry Approaches

Recent patents emphasize solvent reduction, substituting toxic reagents with ethanol or water. For example, the CN100556895C method reduces ethanol usage by 40% compared to earlier protocols.

Nitric Oxide (NO)-Donating Derivatives

Novel derivatives like NO-donating TMP hydrochlorides are synthesized by coupling TMP with furoxan moieties, enhancing antiplatelet activity. These methods use EDCI/HOBt coupling agents, achieving moderate yields (36–47%).

Comparative Analysis of Methodologies

Method Starting Material Yield Advantages Limitations
Acetoin Condensation3-Hydroxy-2-butanone72%Low cost, scalable, minimal solventsRequires strict nitrogen control
Trimethylpyrazine OxidationTrimethylpyrazine41–47%High purity, versatile derivativesMulti-step, expensive reagents
NO-Donating DerivativesTMP hydrochloride36–47%Enhanced bioactivityComplex synthesis, lower yields

Industrial-Scale Production Considerations

  • Cost Efficiency : The acetoin method is preferred for large-scale production due to low reagent costs and high yield.

  • Environmental Impact : Ethanol-based systems reduce VOC emissions, aligning with green chemistry principles.

  • Quality Control : In-process checks (TLC, HPLC) ensure batch consistency, critical for FDA compliance .

Chemical Reactions Analysis

Alkylation Reactions

Ligustrazine hydrochloride serves as a precursor for alkylation reactions to synthesize ether-linked derivatives. Intermediate 1 (2-(chloromethyl)-3,5,6-trimethylpyrazine) reacts with phenolic alcohols under alkaline conditions:

Example Reaction :

text
1 + 4-Hydroxybenzyl alcohol → 1a (alkylated product)

Conditions :

  • Solvent: Dry DMF

  • Base: K₂CO₃ or NaH

  • Temperature: 85°C

  • Yield: 45–53%

Key Derivatives :

CompoundStructureYield (%)
1a (4-((3,5,6-Trimethylpyrazin-2-yl)methoxy)phenyl)methanol45.3
2a 4-(2-((3,5,6-Trimethylpyrazin-2-yl)methoxy)ethyl)phenol49.9

Coupling Reactions via Carbodiimide Chemistry

The carboxylic acid derivative 2 (3,5,6-trimethylpyrazine-2-carboxylic acid) undergoes coupling with phenol amines or alcohols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

Example Reaction :

text
2 + 4-Hydroxybenzylamine → 3a (amide product)

Conditions :

  • Catalysts: EDCI, HOBT, DIPEA

  • Solvent: Anhydrous DMF

  • Temperature: Room temperature

  • Yield: 36–53%

Notable Products :

  • 3a : N-(4-Hydroxybenzyl)-3,5,6-trimethylpyrazine-2-carboxamide

  • 5a : Bis-ligustrazine ester derivative

Esterification Reactions

Ligustrazine’s carboxylic acid intermediate forms esters with phenolic alcohols under mild conditions:

Example Reaction :

text
2 + 4-Hydroxy-3-methoxybenzyl alcohol → 6c (ester product)

Conditions :

  • Catalysts: EDCI, DMAP

  • Solvent: CH₂Cl₂

  • Yield: 39.5–53.5%

Stability Data :

CompoundResidual % After 240 Min (Plasma)
2c >90%
T-VA <50%

Derivative 2c demonstrates superior plasma stability compared to earlier analogs, attributed to structural modifications .

Oxidation and Acetylation

Intermediate synthesis involves oxidation and acetylation steps:

Synthesis of Intermediate 1 :

  • Oxidation : Trimethylpyrazine treated with H₂O₂ in acetic acid.

  • Acetylation : Reflux with acetic anhydride (Ac₂O) to form 2-(chloromethyl)-3,5,6-trimethylpyrazine .

Conditions :

  • Temperature: 90°C (oxidation), 105°C (acetylation)

  • Solvent: AcOH (oxidation), Ac₂O (acetylation)

Molecular Dynamics and Binding Studies

This compound exhibits strong binding affinity for the NRF2 protein (docking score: −4.083 kcal/mol), validated via molecular dynamics simulations:

Binding Metrics :

ParameterValue
RMSD3–12 Å
RMSF1.5–7.0 Å
Binding Free Energy−3.73 ± 2.13 kcal/mol

Hydrophobic interactions dominate ligand-protein binding, with transient hydrogen bonding observed .

Synthetic Routes for Heterocyclic Derivatives

Ligustrazine-heterocycle (TMPH) derivatives are synthesized using flexible alkyl chains (C8–C12) as linkers:

Example :

text
TMP + Heterocycle (via alkyl chain) → TMPH derivative

Conditions :

  • Catalysts: EDCI, DMAP

  • Solvent: DMF or CH₂Cl₂

  • Yield: 36–53%

Drug-Likeness Prediction :

ParameterRange
logP2.1–5.4
TPSA40–110 Ų
Molecular Weight350–500 Da

78.8% of TMPH derivatives comply with Lipinski’s rule of five .

Scientific Research Applications

Cardiovascular and Cerebrovascular Applications

Antiplatelet Activity
Ligustrazine hydrochloride has been shown to inhibit platelet activation, which is crucial in preventing thrombus formation. A study indicated that ligustrazine significantly inhibited ADP-induced platelet aggregation through the suppression of the Akt signaling pathway, suggesting its potential as an antithrombotic agent . This mechanism is vital for managing conditions such as stroke and myocardial infarction.

Microcirculation Improvement
Research indicates that ligustrazine enhances microcirculation by expanding small arteries and removing blood stasis. This property is particularly beneficial for patients suffering from ischemic conditions, where improved blood flow can lead to better tissue perfusion and recovery outcomes .

Neuroprotective Effects

Ligustrazine has demonstrated protective effects in models of cerebral ischemic injury. Its mechanisms include antioxidant activity, anti-inflammatory effects, and modulation of apoptosis pathways. A systematic review highlighted that ligustrazine could reduce neuronal damage and improve functional recovery following ischemic strokes .

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of this compound. For instance, TMPZ-loaded liposome-hydrogel formulations were developed to enhance skin delivery for antioxidant therapy against UV-induced oxidative damage. The formulation showed significant scavenging effects on free radicals and reduced malondialdehyde production in liver homogenates, indicating its potential for topical applications .

Applications in Obstetrics and Gynecology

This compound has shown promise in treating various obstetric and gynecological conditions, including endometriosis and preeclampsia. Its vasodilatory and anti-coagulant properties contribute to improved blood flow and reduced complications during pregnancy .

Data Tables

Application Area Mechanism of Action Key Findings
Cardiovascular DiseasesAntiplatelet aggregation inhibitionSignificant reduction in ADP-induced platelet aggregation
Cerebrovascular ProtectionNeuroprotection via antioxidant effectsReduced neuronal damage in ischemic models
Antioxidant TherapyFree radical scavengingEffective in reducing oxidative stress markers in vivo
Obstetrics & GynecologyVasodilation and improved circulationPositive outcomes in conditions like preeclampsia

Case Studies

  • Ischemic Stroke Model
    In a rat model of ischemic stroke, ligustrazine administration resulted in significant improvement in neurological scores compared to control groups. The underlying mechanism was attributed to its role in reducing oxidative stress and inflammation.
  • Topical Antioxidant Study
    A study involving TMPZ-loaded liposome-hydrogel demonstrated that application on UV-exposed skin significantly reduced oxidative damage markers compared to untreated controls, supporting its use as a topical antioxidant agent .
  • Combination Therapy with Heparin
    A clinical study optimized the combination of this compound with heparin for enhanced antithrombotic effects, demonstrating improved patient outcomes in thromboembolic disorders .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant therapeutic potential. Its unique chemical properties and wide range of applications make it a valuable subject of scientific research and industrial production. Continued studies on its synthesis, reactions, and mechanisms of action will further enhance our understanding and utilization of this important compound.

Biological Activity

Ligustrazine hydrochloride, also known as tetramethylpyrazine, is a compound derived from the traditional Chinese medicinal herb Ligusticum wallichii. It has garnered significant attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Ligustrazine exhibits a variety of mechanisms that contribute to its biological activity:

  • Neuroprotection : Ligustrazine has been shown to improve neurological functions in ischemic stroke models by reducing cerebral infarction and brain edema. It modulates inflammatory responses by decreasing levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
  • Anticancer Effects : Research indicates that ligustrazine inhibits cell proliferation, migration, and invasion in various cancer cell lines. For instance, it significantly reduced the viability of human clear cell renal carcinoma (ccRCC) A498 cells in a dose-dependent manner .
  • Antioxidative Properties : Ligustrazine acts as an antioxidant, scavenging free radicals and protecting against oxidative stress-induced cellular damage .

Anticancer Activity

A study focused on the effects of ligustrazine on renal cell carcinoma revealed significant findings:

  • Cell Proliferation : The MTT assay demonstrated that ligustrazine effectively inhibited A498 cell proliferation with increasing concentrations leading to higher inhibition rates (P < 0.05) .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that ligustrazine caused a significant accumulation of cells in the G0/G1 phase, suggesting a mechanism involving cell cycle arrest .

Neuroprotective Effects

In animal models of ischemic stroke:

  • Neurological Function Improvement : A meta-analysis encompassing 32 studies showed that ligustrazine significantly improved neurological function scores (SMD = −1.84) and reduced cerebral infarction (SMD = −2.97) compared to controls .
  • Inflammatory Cytokines Reduction : The treatment led to decreased levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Clinical Applications

This compound has been utilized in clinical settings primarily for cardiovascular and cerebrovascular diseases. A review of clinical trials highlighted its efficacy in treating chronic pulmonary heart disease through intravenous administration alongside conventional therapies .

Study YearSample SizeTreatment DurationDosageOutcome
20063114 days400 mgImproved hemodynamic parameters
20093514 days80 mgEnhanced functional recovery
20104014 days120 mgSignificant symptom reduction

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the ultrasonic extraction of ligustrazine hydrochloride from plant materials?

  • Methodological Answer : Orthogonal experimental design (e.g., L9 orthogonal array) is effective for optimizing extraction parameters. Key factors include solvent volume (e.g., 30% ethanol with 0.1 M HCl), ultrasonic duration (60 minutes), and power (100 W). High-performance liquid chromatography (HPLC) with UV detection at 280 nm is used to quantify yields, achieving 0.5604 mg/g efficiency .

Q. How can HPLC be applied to quantify this compound in complex biological matrices like aqueous humor?

  • Methodological Answer : Reverse-phase HPLC with mobile phases (e.g., methanol-water) and UV detection at 295 nm enables quantification in ocular fluids. Validation parameters include linearity (0.1–10 μg/mL), precision (RSD < 2%), and recovery rates (>90%). This method supports pharmacokinetic studies, such as determining t₁/₂ (4.006 h) and AUC (31.984 mg·h/L) in rabbit models .

Q. What in vitro models are suitable for evaluating the antioxidant efficacy of this compound?

  • Methodological Answer : Liposome-hydrogel formulations enhance bioavailability in skin models. In vitro assays include:

  • Free radical scavenging (DPPH/ABTS assays).
  • Inhibition of malondialdehyde (MDA) in liver homogenates.
  • Low-density lipoprotein (LDL) oxidation in serum.
    These models demonstrate dose-dependent antioxidant activity, validated by SOD activation in photoaged mouse epidermis .

Advanced Research Questions

Q. What are the pharmacokinetic challenges in ocular delivery of this compound, and how are they addressed?

  • Methodological Answer : Thermosensitive in situ gels prolong ocular retention, with pharmacokinetic parameters (e.g., Cₘₐₓ = 4.732 mg/L in aqueous humor) monitored via HPLC. Challenges include rapid clearance and low corneal permeability, mitigated by sustained-release carriers .

Q. How do analytical methods resolve contradictions in batch-to-batch consistency evaluations of ligustrazine-containing injections?

  • Methodological Answer : Similarity indices (e.g., correlation coefficients) are skewed by dominant peaks (e.g., this compound). Dual evaluation modes are recommended:

  • Inclusion mode : Assess overall batch similarity.
  • Exclusion mode : Remove ligustrazine peaks to focus on minor components (e.g., Salvia miltiorrhiza extracts).
    This approach reduces false positives in consistency assessments .

Q. What meta-analysis frameworks are used to evaluate this compound’s efficacy in cardiovascular and fracture therapies?

  • Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) aggregate RCTs from databases (PubMed, Cochrane Library). Fixed/random-effects models calculate pooled odds ratios (OR) and mean differences (MD). For angina pectoris, meta-analysis shows OR = 3.88 for efficacy and lipid improvement (MD = -1.08 for total cholesterol) .

Q. How is Quality by Design (QbD) applied to optimize the manufacturing of this compound injections?

  • Methodological Answer : Fishbone diagrams identify critical process parameters (e.g., water-precipitation time). Central composite designs define design spaces for factors like pH and temperature. Sequential design methodologies validate robustness, ensuring compliance with pharmacopeial standards (e.g., ChP 2020) .

Q. What preclinical evidence supports synergistic effects of this compound in combination therapies for cerebral infarction?

  • Methodological Answer : In clinical trials, combining ligustrazine with atorvastatin and Salvia miltiorrhizae reduces inflammatory markers (CRP: p < 0.05; HIF-1α: p < 0.05) and improves NIHSS scores. Mechanistic studies attribute synergy to enhanced microcirculation and antiplatelet aggregation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ligustrazine hydrochloride
Reactant of Route 2
Ligustrazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.